C20H13BrN2O4S2
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Overview
Description
2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid thiazolidines . These compounds contain a thiazolidine ring, which consists of a five-membered ring containing sulfur and nitrogen atoms. C20H13BrN2O4S2 exhibits interesting properties due to its fused heterocyclic structure.
Preparation Methods
Industrial Production Methods:: As of now, there are no established industrial-scale methods for producing C20H13BrN2O4S2. Research in this area is limited, and further investigations are needed to develop efficient production processes.
Chemical Reactions Analysis
Reactivity:: C20H13BrN2O4S2 may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation under certain conditions.
Substitution: The phenyl group or other substituents may participate in substitution reactions.
Thiazolidine Ring Transformations: The thiazolidine ring may open or undergo rearrangements.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain elusive due to the compound’s limited study.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its pharmacological properties, such as anticancer or antimicrobial effects.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The precise mechanism by which C20H13BrN2O4S2 exerts its effects remains unknown. Further research is necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct analogs of C20H13BrN2O4S2 are scarce, it shares features with other thiazolidines and indole derivatives. its specific uniqueness requires further exploration.
Properties
Molecular Formula |
C20H13BrN2O4S2 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
11-(4-bromophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C20H13BrN2O4S2/c21-10-3-5-11(6-4-10)23-18(25)14-13(9-1-7-12(24)8-2-9)15-17(22-20(27)29-15)28-16(14)19(23)26/h1-8,13-14,16,24H,(H,22,27) |
InChI Key |
YCBLIBGYDLDINY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O |
Origin of Product |
United States |
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